molecular formula C11H20 B13811945 3,5-Diethylhepta-3,4-diene CAS No. 61228-07-7

3,5-Diethylhepta-3,4-diene

Cat. No.: B13811945
CAS No.: 61228-07-7
M. Wt: 152.28 g/mol
InChI Key: NHWDWRFEZJEQAI-UHFFFAOYSA-N
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Description

3,5-Diethyl-3,4-heptadiene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the 3rd and 4th positions of the heptane chain, and ethyl groups are attached to the 3rd and 5th positions. Dienes are known for their reactivity and are widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,4-heptadiene can be achieved through several methods, including:

    Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.

    Alkylation of Dienes: Using ethylating agents to introduce ethyl groups at specific positions on the diene structure.

    Catalytic Dehydrogenation: Employing catalysts such as palladium or platinum to remove hydrogen atoms from heptane derivatives, forming the desired diene structure.

Industrial Production Methods: Industrial production of 3,5-Diethyl-3,4-heptadiene typically involves large-scale catalytic dehydrogenation processes, where heptane derivatives are subjected to high temperatures and pressures in the presence of metal catalysts to achieve high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-3,4-heptadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

    Reduction: Hydrogenation of the double bonds using hydrogen gas and metal catalysts like palladium on carbon can convert the diene to a saturated hydrocarbon.

    Substitution: Electrophilic addition reactions with halogens or hydrogen halides can lead to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5-Diethyl-3,4-heptadiene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-3,4-heptadiene involves its reactivity due to the presence of conjugated double bonds. These double bonds can participate in various chemical reactions, such as cycloaddition and electrophilic addition, leading to the formation of new chemical entities. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the nature of the interacting reagents.

Comparison with Similar Compounds

    2,5-Heptadiene: Another diene with double bonds at the 2nd and 5th positions.

    1,3-Butadiene: A simpler diene with double bonds at the 1st and 3rd positions.

    2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.

Uniqueness: 3,5-Diethyl-3,4-heptadiene is unique due to the specific positioning of its double bonds and ethyl groups, which confer distinct reactivity and properties compared to other dienes. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

61228-07-7

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-5-10(6-2)9-11(7-3)8-4/h5-8H2,1-4H3

InChI Key

NHWDWRFEZJEQAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=C(CC)CC)CC

Origin of Product

United States

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